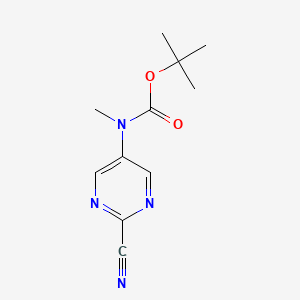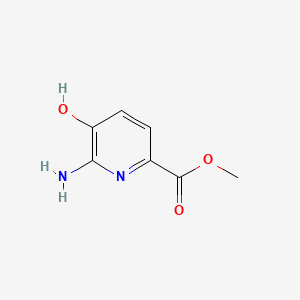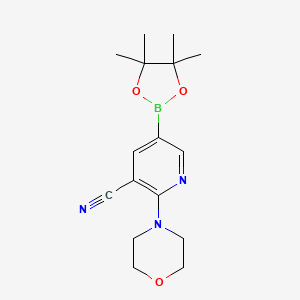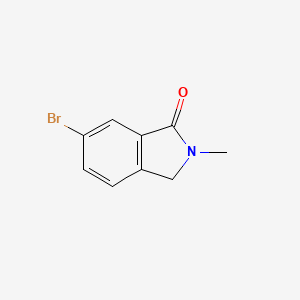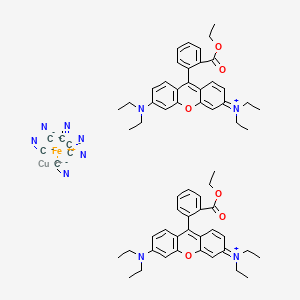
Pigment Red 169
Descripción general
Descripción
Pigment Red 169, also known as Fast Red W, is a rhodamine red pigment . It is a triarylcarbonium dye that comes in the form of a red powder . It is mainly used in gravure inks and water-based flexo inks . It is soluble in both water and organic solvents .
Molecular Structure Analysis
The molecular formula of Pigment Red 169 is C28H31N2O3 . It has a molecular weight of approximately 443.56 . The compound is a copper-iron complex .
Physical And Chemical Properties Analysis
Pigment Red 169 is a bluish red powder . It has a specific gravity between 1.40 and 1.60, a bulk volume between 5.0 and 5.5 l/kg, and an average particle size between 100 and 200 nanometers . It has a tinting strength of 95-105%, oil absorption of 45-55 g/100g, heat resistance of 120°C, light fastness of 4, pH value of 6.0-8.0, and a density of 1.70 .
Aplicaciones Científicas De Investigación
Red pigments in Amaranthus leafy vegetables, such as betalain, carotenoids, and various phenolic acids, are abundant in antioxidants and have potential for extracting colorful juice and pharmacological applications (Sarker & Oba, 2019).
The study of eye pigments in Drosophila, including red pigments, provides insights into genetic control and biochemical pathways (Ephrussi & Herold, 1944).
Research into natural plant pigments, like anthocyanins and betalains, which contribute to red, purple, and blue colors in plants, offers a foundation for developing semi-synthetic dyes and fluorescence probes (Quina & Bastos, 2018).
The differentiation of human red and green color vision pigments highlights the importance of red pigments in visual perception (Asenjo, Rim, & Oprian, 1994).
Red pigments produced by Fusarium solani show antioxidant and anti-inflammatory properties, indicating potential pharmaceutical and food industry applications (Menezes et al., 2020).
Optical properties of red pigments, such as C.I. Pigment Red 176, have been studied for their applications in research and technology (Heuer, Niskanen, Klein, & Peiponen, 2011).
Safety and Hazards
Pigment Red 169 is hazardous to the aquatic environment, both short-term and long-term . It causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this pigment .
Propiedades
IUPAC Name |
copper;[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;iron(2+);hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C30H35N2O3.6CN.Cu.Fe/c2*1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5;6*1-2;;/h2*11-20H,6-10H2,1-5H3;;;;;;;;/q2*+1;6*-1;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQPEJDAMFFAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H70CuFeN10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801341229 | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, copper(2+) (OC-6-11)-hexakis(cyano-.kappa.C)ferrate(4-) (2:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801341229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Einecs 235-469-2 | |
CAS RN |
12237-63-7, 167614-40-6 | |
| Record name | C.I. Pigment Red 169 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012237637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, copper(2+) (OC-6-11)-hexakis(cyano-.kappa.C)ferrate(4-) (2:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, copper(2+) (OC-6-11)-hexakis(cyano-.kappa.C)ferrate(4-) (2:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801341229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ferrate(4-), hexakis(cyano-C)-, Et 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate copper(2+) salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)
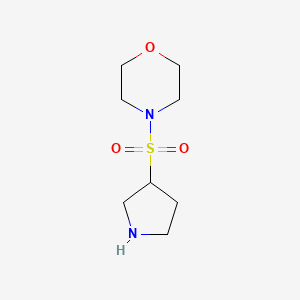
![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)

